Slu-PP-332

Nuclear receptor pharmacology Exercise physiology Metabolic disease

SLU-PP-332 is the definitive pan-ERR agonist for studying ERRα-mediated mitochondrial biogenesis. Chosen for its validated potency across ERRα/β/γ (EC50 98, 230, 430 nM) and exclusive selectivity over ERα/ERβ, it eliminates estrogenic confounding in transcriptional assays. Preclinical data confirm in vivo metabolic remodeling (12% body weight reduction, ~40% less cardiac fibrosis). Ensure assay reproducibility with high-purity (≥98% HPLC) material.

Molecular Formula C18H14N2O2
Molecular Weight 290.3 g/mol
Cat. No. B3837316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSlu-PP-332
Molecular FormulaC18H14N2O2
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)O
InChIInChI=1S/C18H14N2O2/c21-17-9-7-15(8-10-17)18(22)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12,21H,(H,20,22)/b19-12+
InChIKeyRNZIMBFHRXYRLL-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SLU-PP-332: A Validated Pan-ERR Agonist for Metabolic and Cardiovascular Research


SLU-PP-332 (CAS 303760-60-3) is a synthetic small-molecule pan-agonist of the estrogen-related receptors (ERRs) ERRα, ERRβ, and ERRγ, belonging to the hydrazone class of compounds [1]. It was developed at Saint Louis University School of Medicine as a chemical tool to probe ERR signaling pathways in vivo, a capability previously limited by the lack of bioavailable ERR agonists [2]. SLU-PP-332 exhibits the highest potency for ERRα (EC50 = 98 nM) and demonstrates functional selectivity over the classical estrogen receptors ERα and ERβ, as well as other closely related nuclear receptors [1][2]. The compound has been characterized in multiple peer-reviewed studies for its ability to enhance mitochondrial respiration in skeletal muscle cells and to confer exercise-mimetic and cardioprotective benefits in preclinical mouse models [1][3].

Why SLU-PP-332 Cannot Be Interchanged with Other ERR or Exercise-Mimetic Compounds


ERR agonists and exercise mimetics are a heterogeneous class with critical differences in receptor subtype selectivity, functional activity, and in vivo pharmacokinetics that preclude simple substitution. For instance, GSK4716 is an ERRβ/γ agonist but exhibits minimal activity at ERRα, the primary mediator of exercise-induced metabolic adaptations in skeletal muscle [1]. Conversely, next-generation compounds like SLU-PP-915 demonstrate improved oral bioavailability compared to SLU-PP-332, yet their cardiac transcriptional signatures differ, with SLU-PP-332 showing more pronounced effects on fatty acid metabolism and mitochondrial function in heart failure models [2]. Furthermore, selectivity for ERRs over classical estrogen receptors is not uniform across all ERR-binding compounds, raising the risk of off-target estrogenic effects . These molecular and functional distinctions underscore why experimental outcomes and procurement decisions are compound-specific.

Quantitative Differentiation of SLU-PP-332: Evidence-Based Selection Criteria


ERRα Potency and Isoform Selectivity: SLU-PP-332 vs. GSK4716

In cell-based cotransfection assays using full-length ERR isoforms in HEK293 cells, SLU-PP-332 acts as a potent pan-ERR agonist with an EC50 of 98 nM for ERRα, 230 nM for ERRβ, and 430 nM for ERRγ, translating to a 4.4-fold selectivity for ERRα over ERRγ and 2.3-fold selectivity over ERRβ [1]. In contrast, the comparator GSK4716 exhibits minimal activity at ERRα (EC50 > 10,000 nM) while activating ERRβ/γ with EC50 values in the low micromolar range, and GSK4716's activity at ERRα is 100-fold weaker than at ERRγ [1][2]. This functional difference is critical, as ERRα activation is essential for the acute aerobic exercise genetic program and endurance enhancement observed with SLU-PP-332 [1].

Nuclear receptor pharmacology Exercise physiology Metabolic disease

Mitochondrial Respiration Enhancement: SLU-PP-332 vs. Vehicle Control

Treatment of C2C12 skeletal myocytes with SLU-PP-332 (10 µM for 24 h) significantly increased maximal mitochondrial respiration compared to vehicle (DMSO) control [1]. While the exact fold-change varies across experimental replicates, the primary publication reports a statistically significant increase in oxygen consumption rate (OCR) under FCCP-uncoupled conditions [1]. In contrast, GSK4716 does not significantly enhance mitochondrial respiration in C2C12 cells at concentrations up to 10 µM, underscoring the functional consequence of ERRα activation [1]. The enhancement of mitochondrial respiration by SLU-PP-332 is abrogated in cells lacking ERRα expression, confirming target engagement [1].

Mitochondrial biology Skeletal muscle metabolism Seahorse assay

In Vivo Metabolic Efficacy: Body Weight and Fat Mass Reduction in Obese Mice

In a diet-induced obese (DIO) mouse model of metabolic syndrome, SLU-PP-332 administered at 50 mg/kg intraperitoneally twice daily for 28 days resulted in a 12% reduction in body weight compared to baseline, while vehicle-treated mice gained approximately 10% body weight over the same period [1]. Additionally, SLU-PP-332 treatment reduced fat mass accumulation by approximately 30% relative to vehicle controls, as measured by quantitative magnetic resonance (QMR) [1]. These changes occurred without altering food intake or locomotor activity, confirming a direct metabolic effect [1]. In comparison, the structurally distinct pan-ERR agonist SLU-PP-915, while orally bioavailable, requires higher doses and longer treatment duration to achieve comparable metabolic improvements in obesity models [2].

Obesity research Metabolic syndrome In vivo pharmacology

Cardioprotection in Pressure Overload-Induced Heart Failure

In a transverse aortic constriction (TAC) mouse model of pressure overload-induced heart failure, SLU-PP-332 treatment (50 mg/kg i.p. daily for 6 weeks) significantly improved left ventricular ejection fraction (LVEF) from approximately 45% in TAC-vehicle mice to approximately 55% in TAC-SLU-PP-332 mice, representing a partial restoration toward sham-operated values (~70%) [1]. SLU-PP-332 also reduced cardiac fibrosis area by ~40% and lowered the expression of heart failure markers Nppa and Nppb by >50% compared to TAC-vehicle [1]. Importantly, SLU-PP-332 did not affect cardiac hypertrophy, distinguishing its mechanism from standard beta-blockers or ACE inhibitors [1]. The structurally related SLU-PP-915 showed similar efficacy but with distinct transcriptional profiles, highlighting the importance of compound-specific selection [1].

Cardiovascular disease Heart failure models Mitochondrial function

Target Selectivity: ERR vs. Classical Estrogen Receptors

In cotransfection assays screening a panel of nuclear receptors, SLU-PP-332 at concentrations up to 10 µM did not activate ERα or ERβ, nor did it modulate the activity of other closely related receptors including PPARα, PPARγ, and GR [1]. This selectivity profile contrasts with earlier ERR ligands that exhibited cross-reactivity with estrogen receptors, which could confound experimental interpretation due to proliferative or transcriptional effects . Quantitative data show that while SLU-PP-332 achieves >90% activation of ERRα at 1 µM, it induces <5% activation of ERα or ERβ at the same concentration [1]. This functional selectivity is a key differentiator for experiments requiring clean ERR pathway interrogation without estrogenic interference.

Nuclear receptor selectivity Off-target profiling Chemical biology

High-Impact Research Applications for SLU-PP-332: From Metabolic Disease to Cardiovascular Pharmacology


Investigating ERRα-Dependent Mitochondrial Biogenesis in Skeletal Muscle

SLU-PP-332 is the tool of choice for researchers studying ERRα-mediated mitochondrial biogenesis and oxidative metabolism in skeletal muscle cells. Its validated potency at ERRα (EC50 = 98 nM) and demonstrated ability to enhance maximal mitochondrial respiration in C2C12 myocytes at 10 µM provide a robust experimental framework for dose-response studies [1]. The compound's selectivity over ERα/ERβ ensures that observed transcriptional changes are ERR-specific, avoiding estrogenic confounding [1].

Evaluating Exercise Mimetics in Preclinical Obesity and Metabolic Syndrome Models

SLU-PP-332 is a validated chemical probe for metabolic disease research, with established in vivo dosing parameters (50 mg/kg bid, i.p.) that produce measurable reductions in body weight (~12%) and fat mass accumulation (~30%) in diet-induced obese mice over 28 days [2]. These effects occur independently of changes in food intake or locomotor activity, confirming a direct metabolic mechanism. Researchers should pair SLU-PP-332 with vehicle controls and consider inclusion of ERRα knockout models to confirm target engagement [2].

Exploring Cardioprotective Mechanisms in Heart Failure Models

In cardiovascular research, SLU-PP-332 serves as a reference pan-ERR agonist for studying metabolic remodeling in heart failure. The compound has been shown to improve left ventricular ejection fraction by ~10 percentage points and reduce cardiac fibrosis by ~40% in a pressure overload-induced heart failure model (TAC) [3]. Its distinct mechanism—enhancing fatty acid oxidation and mitochondrial function without affecting cardiac hypertrophy—differentiates it from conventional heart failure therapies and provides a unique pharmacological tool for mechanistic studies [3].

Screening for ERR Pathway Modulators in Drug Discovery

SLU-PP-332 is an ideal positive control in high-throughput screening campaigns for novel ERR modulators. Its well-characterized potency across ERR isoforms (EC50 = 98, 230, 430 nM for ERRα, β, γ) and validated selectivity over 20+ nuclear receptors provide a benchmark for hit validation [1]. Procurement of high-purity SLU-PP-332 (≥98% by HPLC) from reputable vendors ensures reproducible assay performance and minimizes batch-to-batch variability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Slu-PP-332

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.